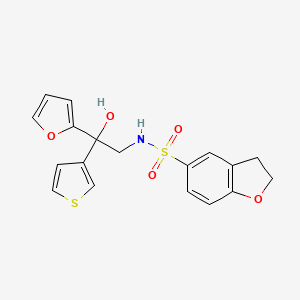

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide features a 2,3-dihydrobenzofuran core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further linked to a hydroxyethyl chain bearing furan-2-yl and thiophen-3-yl substituents. Its structural analogs, however, provide insights into its possible properties and synthesis pathways .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S2/c20-18(14-6-9-25-11-14,17-2-1-7-24-17)12-19-26(21,22)15-3-4-16-13(10-15)5-8-23-16/h1-4,6-7,9-11,19-20H,5,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUGWRJANDJQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 387.5 g/mol

- CAS Number : 2034237-12-0

The compound features a furan ring, a thiophene moiety, and a sulfonamide functional group, which are known to contribute to diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediates : The furan and thiophene components are synthesized through cyclization reactions.

- Coupling Reaction : These intermediates are coupled using an ethyl linker under controlled conditions.

- Sulfonamide Introduction : The final step involves reacting the coupled intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, dihydrobenzofuran derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. In vitro studies demonstrated that these compounds can inhibit cancer cell growth at micromolar concentrations .

| Compound | Cell Line | IC (nM) |

|---|---|---|

| CA-4 | HeLa | 180 |

| CA-4 | MDA-MB-231 | 3100 |

| CA-4 | A549 | 370 |

This table summarizes the potency of CA-4 against various cancer cell lines, providing a benchmark for evaluating the potential effectiveness of this compound.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : It is hypothesized that the sulfonamide group can inhibit specific enzymes involved in disease pathways.

- Antioxidant Activity : The presence of furan and thiophene rings suggests potential antioxidant properties, which can contribute to its anticancer effects.

- Interaction with Tubulin : Similar compounds have shown to interact with tubulin, leading to disrupted mitosis in cancer cells .

Comparative Studies

Comparative analyses with structurally related compounds reveal differences in biological activity:

| Compound | Description | Notable Activity |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks thiophene group | Reduced activity |

| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Lacks furan group | Altered reactivity |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | Replaces sulfonamide with amide group | Potentially different biological effects |

These comparisons highlight the unique contributions of each structural component to the overall biological activity of the compound.

Comparison with Similar Compounds

Structural Analog: Benzoxazole Derivative

Compound : N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (RN: 2034264-55-4)

- Core Structure : Benzoxazole ring (vs. dihydrobenzofuran in the target compound).

- Substituents : Thiophen-2-yl (vs. thiophen-3-yl in the target), 3-methyl group on benzoxazole.

- Key Differences :

- The benzoxazole core introduces a nitrogen atom and a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the dihydrobenzofuran core.

- The thiophene substituent at position 2 (vs. 3) may influence steric interactions in biological targets.

- Implications: Benzoxazole derivatives are known for antimicrobial activity , suggesting the target compound could share similar applications if synthesized and tested .

Structural Analog: Ethofumesate

Compound : 2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate

- Core Structure : Dihydrobenzofuran (shared with the target compound).

- Substituents : Ethoxy and dimethyl groups (vs. sulfonamide and heterocycles in the target).

- Application : Ethofumesate is a commercial herbicide, indicating the dihydrobenzofuran-sulfonate scaffold has agrochemical relevance. The target compound’s sulfonamide group may enhance binding to enzymatic targets compared to sulfonate esters .

Structural Analog: Antimicrobial Sulfonamides

Compound Class : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., 4a-4m)

- Core Structure : Furan-sulfonamide with substituted phenyl groups.

- Key Differences : The target compound replaces phenyl groups with thiophen-3-yl and retains a hydroxyethyl linker.

- Activity : These analogs exhibit antimicrobial properties, with substituent electronegativity and steric bulk influencing potency. The target compound’s thiophene and furan groups may enhance lipophilicity and membrane penetration .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.